![molecular formula C22H23ClFN3O3 B1663373 N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide CAS No. 852935-07-0](/img/structure/B1663373.png)
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide
Overview
Description
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide, also known as CFTR corrector VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic respiratory infections, digestive problems, and other complications. VX-809 is designed to correct the underlying defect in the CFTR protein, which is responsible for the disease.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel compounds similar to N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide. For instance, Sunder and Maleraju (2013) synthesized derivatives of a similar compound with variations in the chemical structure. These derivatives demonstrated significant anti-inflammatory activity in assays (Sunder & Maleraju, 2013).
Radiosynthesis for Imaging Applications : The compound has also been involved in the radiosynthesis process. Wang, Gao, and Zheng (2014) described the radiosynthesis of [(11)C]AZD8931, a derivative of a similar compound, for potential PET imaging applications in tracking EGFR, HER2, and HER3 signaling (Wang, Gao, & Zheng, 2014).
Biological and Pharmacological Applications
Antimalarial Activity : Norcross et al. (2019) worked on optimizing a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold, which is related to the compound . This led to the development of a compound with low-nanomolar activity against malaria parasites (Norcross et al., 2019).
Herbicidal Activity : Research on compounds with a similar structure has also been conducted in the field of agriculture. For example, Zhou et al. (2010) synthesized phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives showing high bioactivity as Protox inhibitors, indicating potential herbicidal applications (Zhou, Xue, Wang, & Qu, 2010).
Antimicrobial and Antibacterial Activity : Menteşe et al. (2013) synthesized hybrid molecules derived from norfloxacin, incorporating elements similar to the compound . These molecules exhibited significant antimicrobial and antibacterial activities (Menteşe, Bayrak, Uygun, Mermer, Ulker, Karaoglu, & Demirbas, 2013).
- ols, which have structural similarities to the compound of interest. These compounds were evaluated for their potential antipsychotic properties, demonstrating a profile distinct from traditional antipsychotics (Wise et al., 1987).
Chemical Analysis and Detection
Detection in Natural Water : Zimmerman, Schneider, and Thurman (2002) developed methods for detecting similar compounds, such as dimethenamid and flufenacet, and their degradates in natural water, showcasing the importance of analytical techniques in environmental monitoring (Zimmerman, Schneider, & Thurman, 2002).
Investigation of Allergic Reactions : Jungewelter and Aalto‐Korte (2008) investigated allergic reactions to an intermediate product in the synthesis of a compound structurally related to this compound. This highlights the significance of occupational health studies in the pharmaceutical industry (Jungewelter & Aalto‐Korte, 2008).
Mechanism of Action
Target of Action
CID-4785700 primarily targets Rab7 and the fungal histone acetyltransferase Rtt109 . Rab7 is a member of the Rab family of GTPases, which are involved in vesicular trafficking of molecules between cellular organelles. Rtt109 is a histone acetyltransferase that binds to Asf1 and Vps75 .
Mode of Action
As a pan-GTPase inhibitor, CID-4785700 inhibits the activity of Rab7, thereby affecting vesicular trafficking within cells . Additionally, it inhibits the fungal histone acetyltransferase Rtt109, which can affect gene expression by altering the acetylation state of histones .
Biochemical Pathways
The inhibition of Rab7 and Rtt109 by CID-4785700 affects multiple biochemical pathways. By inhibiting Rab7, it disrupts normal vesicular trafficking, which can have downstream effects on processes such as protein degradation and cell signaling . The inhibition of Rtt109 can affect gene expression, potentially leading to changes in cellular function .
Result of Action
The molecular and cellular effects of CID-4785700’s action depend on the specific cell type and the expression levels of its targets. By inhibiting Rab7 and Rtt109, it can affect vesicular trafficking and gene expression, respectively . These changes can have a variety of downstream effects, potentially leading to changes in cell function or viability .
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O3/c1-3-12-22(15-8-5-4-6-9-15)20(29)27(21(30)25-22)14-19(28)26(2)13-16-17(23)10-7-11-18(16)24/h4-11H,3,12-14H2,1-2H3,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOOCPLGHJKLEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)N(C(=O)N1)CC(=O)N(C)CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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